molecular formula C15H25NO6 B175484 Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate CAS No. 183062-95-5

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

Cat. No.: B175484
CAS No.: 183062-95-5
M. Wt: 315.36 g/mol
InChI Key: KTCLYNBSLIGGFX-UHFFFAOYSA-N
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Description

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.362 g/mol . It is a derivative of malonic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate typically involves the reaction of diethyl malonate with an azetidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the azetidine nitrogen, followed by alkylation with diethyl malonate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Deprotection: Boc deprotection is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: this compound can be converted to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonic acid.

    Deprotection: Removal of the Boc group yields 2-(1-azetidinyl)malonic acid diethyl ester.

    Substitution: Various substituted azetidine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate depends on its specific application. In the context of enzyme inhibition, the compound may act by mimicking the substrate or transition state of the enzyme, thereby blocking its activity. The azetidine ring can interact with the active site of the enzyme, while the malonate moiety can form stable complexes with metal ions or other cofactors involved in the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, lacking the azetidine ring.

    N-Boc-3-azetidinone: Contains the azetidine ring but lacks the malonate ester groups.

    Diethyl 2-(1-azetidinyl)malonate: Similar structure but without the Boc protecting group.

Uniqueness

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is unique due to the presence of both the Boc-protected azetidine ring and the malonate ester groups. This combination provides a versatile scaffold for further chemical modifications and enhances its utility in synthetic and medicinal chemistry.

Properties

IUPAC Name

diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCLYNBSLIGGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473874
Record name Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-95-5
Record name Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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